molecular formula C17H17FN2O B2818378 3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2309706-99-6

3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one

Cat. No. B2818378
CAS RN: 2309706-99-6
M. Wt: 284.334
InChI Key: LSIOCZNPIGCATB-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, also known as FMPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FMPPI belongs to the class of pyrrolopyridine derivatives that have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Radiolabeling for Imaging

The compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, demonstrates the chemical versatility and utility of complex phenyl-pyrrolopyridine structures in the development of radiotracers. Synthesized via electrophilic fluorination, this compound highlights the application of such molecules in neuroscience research, particularly in the visualization and study of neurotransmitter systems via PET imaging (Eskola et al., 2002).

Drug Discovery and Chemical Biology

In drug discovery, structures similar to 3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one have been explored for their potential therapeutic benefits. For instance, a virtual screening campaign identified structurally novel compounds active at the 5-HT6 receptor, leading to the discovery of molecules with pro-cognitive properties. This research underscores the compound's relevance in developing new treatments for cognitive impairments and psychiatric disorders (Staroń et al., 2019).

Antitumor and Antimicrobial Activities

The synthetic versatility of pyrrolopyridine and related structures enables their application in antitumor and antimicrobial research. A study on pyrazolo[3,4-b]pyridines under microwave irradiation showcased their antibacterial and antifungal activities, as well as antitumor potential against a liver cell line, demonstrating the broad-spectrum bioactivity of these compounds (El-Borai et al., 2012).

Organic Synthesis and Chemical Engineering

The research into pyrrolopyridines also extends to organic synthesis and chemical engineering, where these compounds serve as intermediates or targets for the development of new synthetic methodologies. A study highlighted the synthesis of pyrrolo[3,4-b]pyridines through a three-component coupling, underscoring the methodological advancements and the utility of such compounds in organic synthesis (Almansa et al., 2008).

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12-4-5-13(9-15(12)18)6-7-17(21)20-10-14-3-2-8-19-16(14)11-20/h2-5,8-9H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOCZNPIGCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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